molecular formula C9H9NO5 B3058532 Methyl 4-(hydroxymethyl)-3-nitrobenzoate CAS No. 89950-93-6

Methyl 4-(hydroxymethyl)-3-nitrobenzoate

Cat. No. B3058532
CAS RN: 89950-93-6
M. Wt: 211.17 g/mol
InChI Key: VJFYRPYYFMEHPF-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)benzoate” is a chemical compound that has been used in the synthesis of keto acid . It is a derivative of benzoic acid, with a hydroxymethyl group attached to the fourth carbon of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a biologically important alkylaminophenol compound, which is structurally similar to “Methyl 4-(hydroxymethyl)-3-nitrobenzoate”, through the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(hydroxymethyl)benzoate” consists of a benzene ring with a hydroxymethyl group and a methyl ester group attached to it . The molecule has a linear formula of HOCH2C6H4CO2CH3 .


Physical And Chemical Properties Analysis

“Methyl 4-(hydroxymethyl)benzoate” is a solid compound . It has a melting point range of 47-50 °C . It is soluble in chloroform .

Scientific Research Applications

Chemical Synthesis and Derivatives

Beyond its application in polymer blends, Methyl 4-(hydroxymethyl)-3-nitrobenzoate is a versatile compound. Researchers have synthesized derivatives and explored their chemistry. For instance, related compounds like 5-hydroxymethylfurfural (HMF) have also garnered attention . Further studies could investigate its reactivity, stability, and potential as a building block for other molecules.

Safety and Hazards

“Methyl 4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation are recommended .

properties

IUPAC Name

methyl 4-(hydroxymethyl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFYRPYYFMEHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449262
Record name METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89950-93-6
Record name METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxymethyl-3-nitro-benzoic acid (step (a), 2.0 g, 10.2 mmol) was dissolved in 100 mL of MeOH, treated with 10 drops of concentrated H2SO4 and stirred at 70° C. After 36 h, the solution was concentrated in vacuo and redissolved in EtOAc. The EtOAc solution was washed with 1N NaOH and brine, dried over MgSO4, and concentrated to afford the title compound as a light-yellow solid upon drying under vacuum. MS m/z: 210.1 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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